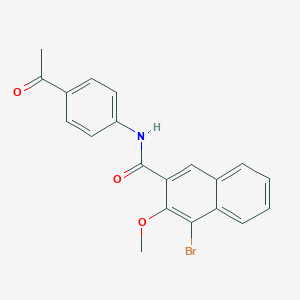
N-(4-acetylphenyl)-4-bromo-3-methoxy-2-naphthamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-acetylphenyl)-4-bromo-3-methoxy-2-naphthamide, also known as BAMN, is a synthetic compound that belongs to the class of naphthamides. It has been extensively studied for its potential applications in scientific research.
Mechanism of Action
N-(4-acetylphenyl)-4-bromo-3-methoxy-2-naphthamide exerts its effects through the inhibition of the activity of the CFTR ion channel, which plays a critical role in the regulation of salt and water transport across epithelial tissues. By modulating the activity of CFTR, N-(4-acetylphenyl)-4-bromo-3-methoxy-2-naphthamide has been shown to have potential therapeutic applications in the treatment of cystic fibrosis and other related diseases.
Biochemical and Physiological Effects:
N-(4-acetylphenyl)-4-bromo-3-methoxy-2-naphthamide has been shown to have a number of biochemical and physiological effects, including the inhibition of CFTR activity, the modulation of protein-protein interactions, and the induction of apoptosis in cancer cells.
Advantages and Limitations for Lab Experiments
N-(4-acetylphenyl)-4-bromo-3-methoxy-2-naphthamide has a number of advantages for use in laboratory experiments, including high selectivity and potency, as well as a well-characterized mechanism of action. However, its use is limited by its relatively low solubility in aqueous solutions and its potential toxicity at high concentrations.
Future Directions
There are a number of potential future directions for the study of N-(4-acetylphenyl)-4-bromo-3-methoxy-2-naphthamide, including the development of more potent and selective analogs, the investigation of its potential therapeutic applications in the treatment of cystic fibrosis and other related diseases, and the exploration of its use as a tool for the study of protein-protein interactions and other biological processes. Additionally, further research is needed to better understand the potential toxicity and safety implications of N-(4-acetylphenyl)-4-bromo-3-methoxy-2-naphthamide.
Synthesis Methods
N-(4-acetylphenyl)-4-bromo-3-methoxy-2-naphthamide can be synthesized through a multi-step process involving the reaction of 4-bromo-3-methoxy-2-nitroaniline with acetic anhydride, followed by reduction with iron powder and acetic acid. The resulting product is then reacted with 2-naphthoyl chloride to obtain N-(4-acetylphenyl)-4-bromo-3-methoxy-2-naphthamide.
Scientific Research Applications
N-(4-acetylphenyl)-4-bromo-3-methoxy-2-naphthamide has been used in various scientific research applications, including as a fluorescent probe for the detection of protein-protein interactions, as a modulator of the activity of the cystic fibrosis transmembrane conductance regulator (CFTR) ion channel, and as a potential therapeutic agent for the treatment of cancer.
properties
Product Name |
N-(4-acetylphenyl)-4-bromo-3-methoxy-2-naphthamide |
|---|---|
Molecular Formula |
C20H16BrNO3 |
Molecular Weight |
398.2 g/mol |
IUPAC Name |
N-(4-acetylphenyl)-4-bromo-3-methoxynaphthalene-2-carboxamide |
InChI |
InChI=1S/C20H16BrNO3/c1-12(23)13-7-9-15(10-8-13)22-20(24)17-11-14-5-3-4-6-16(14)18(21)19(17)25-2/h3-11H,1-2H3,(H,22,24) |
InChI Key |
FQJMBYCZFHZWDJ-UHFFFAOYSA-N |
SMILES |
CC(=O)C1=CC=C(C=C1)NC(=O)C2=CC3=CC=CC=C3C(=C2OC)Br |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)NC(=O)C2=CC3=CC=CC=C3C(=C2OC)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-[3-chloro-4-(4-methyl-1-piperidinyl)phenyl]nicotinamide](/img/structure/B236452.png)
![2,3,5,6-tetrafluoro-4-methoxy-N-[4-(4-methylpiperazin-1-yl)phenyl]benzamide](/img/structure/B236455.png)
![N-[4-(aminosulfonyl)phenyl]-2-chloro-4-methylbenzamide](/img/structure/B236460.png)

![N-(4-chloro-3-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)pentanamide](/img/structure/B236467.png)
![3-methoxy-N-{4-[4-(4-methoxybenzoyl)-1-piperazinyl]phenyl}-2-naphthamide](/img/structure/B236468.png)
![N-{4-[4-(3-methylbutanoyl)-1-piperazinyl]phenyl}-2-(2-methylphenoxy)acetamide](/img/structure/B236469.png)
![2-fluoro-N-{4-[4-(3-methylbutanoyl)-1-piperazinyl]phenyl}benzamide](/img/structure/B236471.png)
![N-{4-[4-(3-methylbutanoyl)-1-piperazinyl]phenyl}-2,3-dihydro-1,4-benzodioxine-6-carboxamide](/img/structure/B236474.png)

![N-{4-[4-(3-methylbutanoyl)-1-piperazinyl]phenyl}-5-nitro-2-furamide](/img/structure/B236481.png)
![N-[3-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]-2-fluorobenzamide](/img/structure/B236488.png)
![N-[3-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]-2-methylpropanamide](/img/structure/B236491.png)
![N-{4-[4-(2,2-dimethylpropanoyl)piperazin-1-yl]phenyl}-2,4-dimethoxybenzamide](/img/structure/B236509.png)